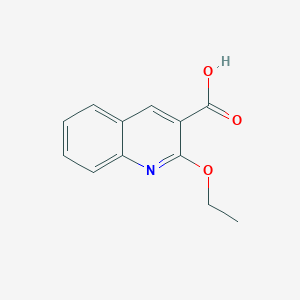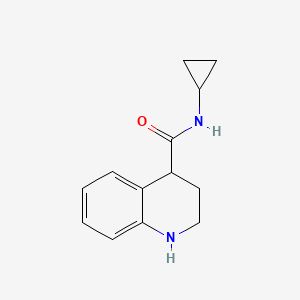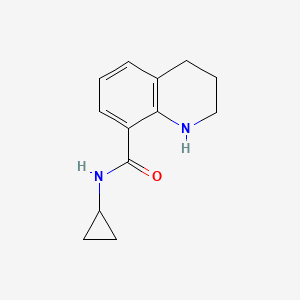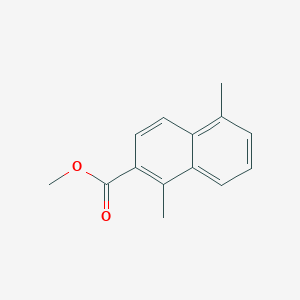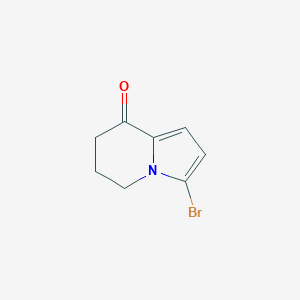![molecular formula C14H13NO B11890189 2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B11890189.png)
2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolones. This compound is characterized by its unique structure, which includes a fused benzene ring and a lactam moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of lithiated N-phenylnaphthalene-1-carboxamide with dimethylformamide (DMF) at low temperatures, followed by quenching with methanol . This method ensures the formation of the desired isoindolone structure with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring stringent quality control to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoindolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindolones, dihydroisoindolones, and oxoisoindolones, depending on the specific reaction and conditions employed.
Applications De Recherche Scientifique
2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one has found applications in several areas of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-benzo[e]isoindol-1-one: Lacks the ethyl group at the 2-position.
2-Ethyl-1H-benzo[e]isoindol-1-one: Lacks the dihydro moiety.
2,3-Dihydro-1H-benzo[d]imidazole: Contains an imidazole ring instead of an isoindolone structure.
Uniqueness
2-Ethyl-2,3-dihydro-1H-benzo[e]isoindol-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group and the dihydro moiety differentiates it from other similar compounds, potentially leading to unique applications and properties.
Propriétés
Formule moléculaire |
C14H13NO |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-ethyl-3H-benzo[g]isoindol-1-one |
InChI |
InChI=1S/C14H13NO/c1-2-15-9-11-8-7-10-5-3-4-6-12(10)13(11)14(15)16/h3-8H,2,9H2,1H3 |
Clé InChI |
WWSTXGSNUDDQRB-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC2=C(C1=O)C3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


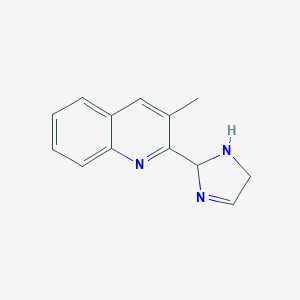

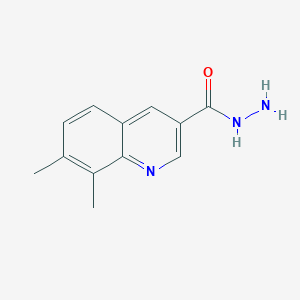
![7-Bromoimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11890121.png)
![6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide](/img/structure/B11890123.png)
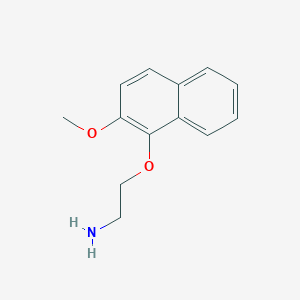
![[(5-Ethylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11890140.png)
